
5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For this specific compound, the starting materials would include a chlorinated phenylhydrazine and an appropriate ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydroindole to an indole derivative.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an indole derivative, while substitution reactions can introduce various functional groups to the indole ring .
Scientific Research Applications
5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, influencing biological pathways. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, which lacks the chlorine, ethyl, and methyl substituents.
5-Chloroindole: Similar structure but without the ethyl and methyl groups.
3-Ethylindole: Lacks the chlorine and methyl groups.
3-Methylindole: Lacks the chlorine and ethyl groups.
Uniqueness
5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom, in particular, can enhance its reactivity in substitution reactions, while the ethyl and methyl groups can affect its steric and electronic properties .
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
5-chloro-3-ethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-3-11(2)7-13-10-5-4-8(12)6-9(10)11/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
CTYIPLJRHDVMOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


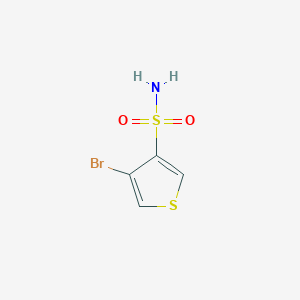
![5-Oxaspiro[3.5]nonane-8-sulfonamide](/img/structure/B13217007.png)
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
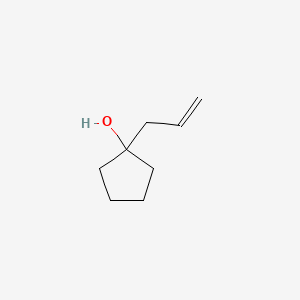
![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
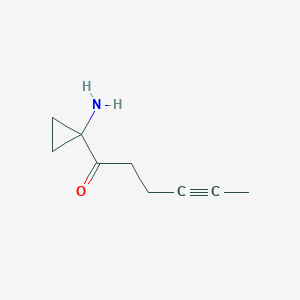
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
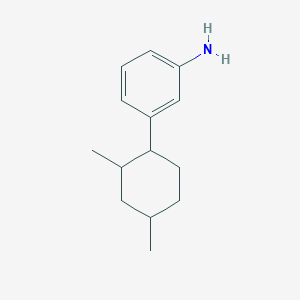

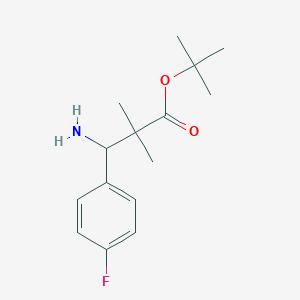

![3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)
